
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure
The compound's chemical formula is C23H22N4O4, and its structure includes a urea moiety linked to a quinazoline derivative and a dimethoxyphenyl group.
Antitumor Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit notable antitumor effects. Specifically, compounds similar to this compound have been tested against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10.5 | |
Compound B | A549 (Lung) | 12.0 | |
Compound C | HeLa (Cervical) | 8.0 |
Case Study: A study evaluating the efficacy of quinazoline derivatives showed that the compound exhibited significant cytotoxicity against MDA-MB-231 cells, with an IC50 of 9.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Studies indicate that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Compound | Inflammatory Model | Effect | Reference |
---|---|---|---|
Compound D | LPS-stimulated macrophages | Decreased TNF-alpha levels by 50% at 20 µM | |
Compound E | Carrageenan-induced paw edema in rats | Reduced edema by 60% at 30 mg/kg |
Research Findings: In vitro studies revealed that the compound significantly reduced the production of nitric oxide in RAW264.7 macrophages, suggesting its role in modulating inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15.0 | |
Escherichia coli | 20.0 | |
Pseudomonas aeruginosa | 25.0 |
Case Study: A study evaluated the antimicrobial effects of related quinazoline derivatives and found that they inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, highlighting their potential as broad-spectrum antimicrobial agents.
The biological activities of this compound are attributed to its ability to interact with various molecular targets involved in cell signaling pathways:
- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Modulation of Cytokine Production: The compound may modulate pathways leading to cytokine release.
- Antioxidant Activity: Some derivatives possess antioxidant properties that contribute to their anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Case Studies and Research Findings
A study published in GSC Biological and Pharmaceutical Sciences highlights the synthesis of novel urea and thiourea analogues, including derivatives of 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea. These compounds were evaluated for their anticancer activity against various cancer cell lines, including MDA-MB 231. The results indicated that structural modifications could enhance their efficacy as anticancer agents .
Research Findings
A related study investigated a series of quinazolinone derivatives for their α-glucosidase inhibitory activity. The findings suggested that certain modifications to the chemical structure could lead to more potent antidiabetic agents .
Potential Anti-inflammatory and Analgesic Effects
There is ongoing research into the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest that derivatives may exhibit these activities, making them candidates for further exploration in pain management therapies .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-25-20-11-9-16(13-19(20)23(29)28(15)18-7-5-4-6-8-18)26-24(30)27-17-10-12-21(31-2)22(14-17)32-3/h4-14H,1-3H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGYGOWHPDDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.